An In-depth Technical Guide on the Physical and Chemical Properties of (+-)-5,6-Epoxy-5,6-dihydroquinoline
An In-depth Technical Guide on the Physical and Chemical Properties of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+-)-5,6-Epoxy-5,6-dihydroquinoline, a potential metabolite of the hepatocarcinogenic and genotoxic compound quinoline, is of significant interest in the fields of toxicology and drug development. Understanding its physical and chemical properties is crucial for elucidating its biological activity and potential mechanisms of toxicity. This technical guide provides a comprehensive overview of the available data on (+-)-5,6-Epoxy-5,6-dihydroquinoline, including its chemical structure, physical properties, and reactivity. Detailed experimental protocols for its synthesis and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the compound's role in the metabolic activation of quinoline and its implications for genotoxicity.
Introduction
Quinoline, a heterocyclic aromatic compound, is a known environmental pollutant and has been classified as a hepatocarcinogen in rodent models. Its genotoxicity is believed to be mediated through metabolic activation to reactive intermediates that can adduct to DNA. One of the proposed key reactive metabolites is (+-)-5,6-Epoxy-5,6-dihydroquinoline, formed through the epoxidation of the 5,6-double bond of the quinoline ring. This epoxide is a highly reactive electrophile capable of reacting with cellular nucleophiles, including DNA, which can lead to mutations and the initiation of carcinogenesis.
This guide aims to consolidate the current knowledge on the physical and chemical properties of (+-)-5,6-Epoxy-5,6-dihydroquinoline, providing a valuable resource for researchers investigating the toxicology of quinoline and for professionals involved in the development of drugs containing the quinoline scaffold.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of (+-)-5,6-Epoxy-5,6-dihydroquinoline
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇NO | Calculated |
| Molecular Weight | 145.16 g/mol | Calculated |
| CAS Number | 130536-37-7, 87707-14-0 | Chemical Abstract Service |
| Appearance | Likely a solid at room temperature | Inferred from similar arene oxides |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents) and sparingly soluble in water. | Inferred from structural properties |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline is not explicitly described in the reviewed literature, general methods for the epoxidation of arenes and heterocycles can be applied. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
General Experimental Protocol for Epoxidation
Reaction: Quinoline + m-CPBA → (+-)-5,6-Epoxy-5,6-dihydroquinoline
Materials:
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Quinoline
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (CH₂Cl₂) or other suitable inert solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Dissolve quinoline in a suitable volume of dichloromethane in a round-bottom flask.
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Cool the solution in an ice bath.
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Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane dropwise to the quinoline solution while stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired epoxide are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified (+-)-5,6-Epoxy-5,6-dihydroquinoline.
Spectroscopic Characterization
Specific spectral data for (+-)-5,6-Epoxy-5,6-dihydroquinoline are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for (+-)-5,6-Epoxy-5,6-dihydroquinoline
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons of the pyridine and benzene rings. Protons on the epoxide ring (H-5 and H-6) would appear as characteristic signals in the aliphatic region, likely showing coupling to each other. |
| ¹³C NMR | Aromatic carbons of the quinoline ring system. Carbons of the epoxide ring (C-5 and C-6) would appear at chemical shifts typical for epoxides (around 50-70 ppm). |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations for the aromatic and epoxide protons. C=C and C=N stretching vibrations for the aromatic rings. A characteristic C-O stretching band for the epoxide ring is expected in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 145.16. Fragmentation patterns would likely involve the loss of CO, CHO, or other small neutral molecules from the epoxide ring and fragmentation of the quinoline ring system. |
Reactivity and Biological Significance
The chemical reactivity of (+-)-5,6-Epoxy-5,6-dihydroquinoline is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. This reactivity is central to its biological significance as a potential ultimate carcinogen of quinoline.
Metabolic Activation of Quinoline
The metabolism of quinoline in vivo is a complex process involving multiple enzymatic pathways. A key pathway implicated in its genotoxicity is the epoxidation of the 5,6-double bond by cytochrome P450 enzymes to form (+-)-5,6-Epoxy-5,6-dihydroquinoline.[1][2] This epoxide can then be hydrolyzed by epoxide hydrolase to the corresponding trans-5,6-dihydrodiol.[1]
Genotoxicity
The electrophilic nature of the epoxide ring allows (+-)-5,6-Epoxy-5,6-dihydroquinoline to react with nucleophilic sites in cellular macromolecules, most notably DNA. This can lead to the formation of covalent DNA adducts, which, if not repaired, can lead to mutations during DNA replication and are considered a critical step in the initiation of chemical carcinogenesis. The formation of the 5,6-epoxide of quinoline is consistent with its metabolic activation to a tumorigenic agent.[1]
Conclusion
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a critical, albeit under-characterized, metabolite of quinoline. Its high reactivity and potential to form DNA adducts underscore its importance in the genotoxicity and carcinogenicity of the parent compound. While specific physical and spectral data remain elusive in the public domain, this guide provides a framework for its synthesis, purification, and predicted characteristics based on established chemical principles. Further research is warranted to fully elucidate the properties and biological activities of this compound, which will be invaluable for risk assessment and the development of safer quinoline-based pharmaceuticals.
